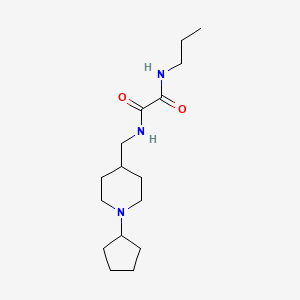

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide

Descripción

N1-((1-Cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide is an oxalamide derivative characterized by a central oxalamide (N-(C=O)-C-(C=O)-N) backbone. The N1 position is substituted with a (1-cyclopentylpiperidin-4-yl)methyl group, while the N2 position bears a propyl chain. The cyclopentylpiperidine group may confer conformational rigidity and enhance binding affinity to hydrophobic pockets in target proteins, while the propyl chain could moderate steric hindrance compared to bulkier substituents.

Propiedades

IUPAC Name |

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O2/c1-2-9-17-15(20)16(21)18-12-13-7-10-19(11-8-13)14-5-3-4-6-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHMZLJECWQRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide typically involves the following steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-cyclopentylpiperidin-4-yl)methylamine.

Oxalamide Formation: The piperidine intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods: Industrial production of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Chemistry: N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties and target specific biological pathways.

Industry: In the industrial sector, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mecanismo De Acción

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide involves its interaction with specific molecular targets in biological systems. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations:

Lipophilicity : The cyclopentylpiperidine group in the target compound likely increases logP compared to analogs with polar substituents (e.g., hydroxypropyl or trifluoromethylphenyl groups) .

Hydrogen Bonding : Unlike the trifluoromethylphenyl analog, the target compound lacks strong electron-withdrawing groups, which may reduce its hydrogen-bond acceptor strength compared to derivatives with aromatic or electronegative substituents .

Hypothetical Pharmacological Implications

While direct pharmacological data for N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide are unavailable in the provided evidence, comparisons with analogs suggest:

- Target Selectivity : The cyclopentylpiperidine moiety may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels, as seen in related piperidine-containing drugs .

- Metabolic Stability : The absence of labile groups (e.g., esters) implies slower hepatic metabolism compared to hydroxypropyl or trifluoromethylphenyl derivatives.

- Crystallinity : The compound’s hydrogen-bonding capacity (via oxalamide) and rigid piperidine ring may promote crystalline packing, as observed in Etter’s analysis of hydrogen-bonded networks .

Actividad Biológica

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide is a synthetic compound belonging to the class of piperidine derivatives, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it has a molecular weight of 284.37 g/mol. The structure features a cyclopentylpiperidine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.37 g/mol |

| CAS Number | 953175-43-4 |

Preliminary studies suggest that N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide interacts with specific molecular targets in the body, including neurotransmitter receptors and enzymes. This interaction modulates various physiological processes, potentially influencing:

- Neurotransmitter Regulation : The compound may affect neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Cellular Signaling Pathways : It may also play a role in cellular signaling pathways that govern cell proliferation and apoptosis.

Biological Activity

Research indicates that N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide exhibits several biological activities:

Antimicrobial Properties

- Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. It appears to activate caspase pathways, leading to programmed cell death. Further research is required to elucidate the specific cancer types affected and the underlying mechanisms.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.

-

Cancer Cell Line Studies

- In experiments involving human breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth. Flow cytometry analysis revealed an increase in apoptotic cells when treated with this compound compared to controls.

Comparative Analysis

To understand the unique properties of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide, a comparison with similar piperidine derivatives was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| N1-(Cyclopentyl)piperidin-4-ylmethyl-N2-propyloxalamide | Moderate | High | Stronger binding affinity to receptors |

| N1-(Methyl)piperidin-4-ylmethyl-N2-propyloxalamide | Low | Moderate | Less selective for cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the cyclopentylpiperidine intermediate via reductive amination of 1-cyclopentylpiperidin-4-carbaldehyde with methylamine under hydrogenation (Pd/C catalyst, 60°C, 12 hrs) .

- Step 2 : Coupling of the intermediate with oxalamide precursors (e.g., propylamine and oxalyl chloride) in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >95% purity .

- Key Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Step 1 Reaction | 60°C, H₂, Pd/C | 75 | 90 |

| Step 2 Reaction | 0–5°C, DCM | 68 | 95 |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, oxalamide CO at δ 165–170 ppm) .

- HRMS : Exact mass (e.g., [M+H]⁺ calculated for C₁₉H₃₄N₃O₂: 336.2652) ensures molecular formula accuracy .

- IR : Stretching frequencies for amide C=O (1650–1700 cm⁻¹) and piperidine N-H (3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies are recommended for identifying biological targets of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide?

- Methodology :

- Computational Docking : Use AutoDock Vina to predict binding affinities to receptors like σ-1 or NMDA, leveraging the compound’s piperidine and cyclopentyl motifs .

- SPR Assays : Immobilize candidate proteins (e.g., GPCRs) on sensor chips to measure real-time binding kinetics (KD, kon/koff) .

- CRISPR-Cas9 Knockout : Validate target relevance by silencing putative receptors in cellular models and assessing loss of compound activity .

- Data Contradiction Analysis : If in vitro binding (e.g., IC₅₀ = 50 nM) conflicts with in vivo efficacy (e.g., ED₅₀ > 100 mg/kg), investigate pharmacokinetic factors (e.g., BBB penetration via logP analysis) .

Q. How can researchers resolve discrepancies in reported antimicrobial activity across studies?

- Methodology :

- Standardized Assays : Replicate MIC tests using CLSI guidelines against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .

- Synergy Studies : Combine with β-lactams (e.g., ampicillin) to assess if efflux pump inhibition enhances activity .

- Data Table :

| Strain | MIC (µg/mL) | Synergy with Ampicillin (FIC Index) |

|---|---|---|

| S. aureus | 32 | 0.5 (additive) |

| E. coli | >128 | 0.75 (neutral) |

Q. What experimental designs are critical for evaluating neuroprotective effects in vivo?

- Methodology :

- Animal Models : Use MPTP-induced Parkinson’s disease mice (C57BL/6 strain) with oral dosing (10–50 mg/kg/day) for 14 days .

- Biomarkers : Measure striatal dopamine (HPLC) and GFAP (Western blot) to quantify neuroinflammation .

- Controls : Include a positive control (e.g., rasagiline) and vehicle group.

- Advanced Analysis : Apply multivariate statistics (PCA) to correlate dose, bioavailability (AUC), and biomarker levels .

Methodological Challenges & Solutions

Q. How can solubility limitations in aqueous buffers be overcome for in vitro assays?

- Approach :

- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Nanoformulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to improve bioavailability .

Q. What steps ensure reproducibility in SAR studies of oxalamide derivatives?

- Best Practices :

- Parallel Synthesis : Use automated liquid handlers to synthesize analogs with systematic substitutions (e.g., cyclopentyl → cyclohexyl) .

- QC Protocols : Validate all intermediates via LC-MS before proceeding to next steps .

- Open Data : Share synthetic protocols and raw spectral data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.